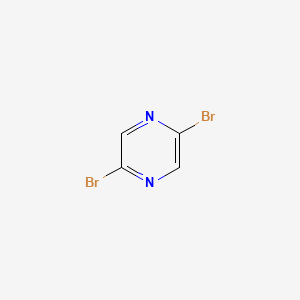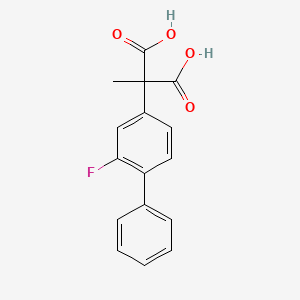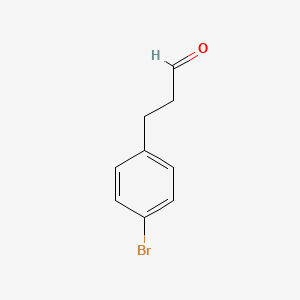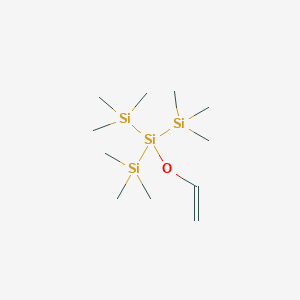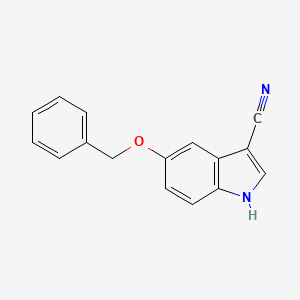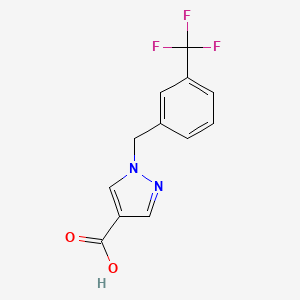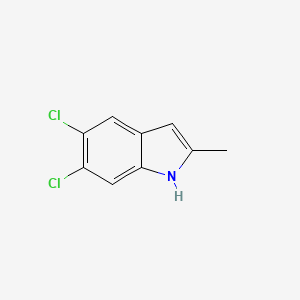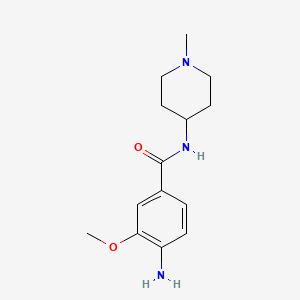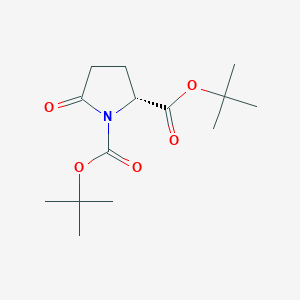
Ethyl 8-iodooctanoate
Overview
Description
Ethyl 8-iodooctanoate: is an organic compound that belongs to the class of fatty acid esters. It is characterized by the presence of an iodine atom attached to the eighth carbon of the octanoic acid chain, which is esterified with ethanol. This compound is commonly used in various fields such as organic synthesis, medical research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 8-iodooctanoate can be synthesized through the iodination of ethyl octanoate. The process typically involves the reaction of ethyl octanoate with iodine in the presence of a suitable oxidizing agent. The reaction conditions may vary, but common reagents include molecular iodine and oxidants such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-iodooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted octanoates.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of ethyl octanoate.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products:
Substitution: Various substituted octanoates depending on the nucleophile used.
Reduction: Ethyl octanoate.
Oxidation: 8-iodooctanoic acid.
Scientific Research Applications
Ethyl 8-iodooctanoate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medical Research: It is used in the study of metabolic pathways and the development of diagnostic agents due to its iodine content, which is useful in imaging techniques.
Industrial Research: It is employed in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of ethyl 8-iodooctanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The iodine atom in this compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound with biological molecules.
Pathways Involved: In biological systems, this compound can undergo metabolic transformations, leading to the formation of iodinated metabolites that may interact with enzymes and receptors, affecting cellular processes.
Comparison with Similar Compounds
Ethyl 8-iodooctanoate can be compared with other similar compounds such as:
Ethyl 8-bromooctanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen.
8-iodooctanoic acid: The free acid form of this compound, which has different solubility and reactivity properties.
Ethyl octanoate: The non-halogenated ester, which lacks the unique reactivity imparted by the iodine atom.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. This makes it valuable in applications requiring specific halogenation .
Properties
IUPAC Name |
ethyl 8-iodooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNNFHYYEVPUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567123 | |
| Record name | Ethyl 8-iodooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56703-12-9 | |
| Record name | Ethyl 8-iodooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethyl 8-iodooctanoate serves as a key precursor in the synthesis of [9-14C]nonanoic acid. The compound undergoes a nucleophilic substitution reaction with 2-thienyl(14CH3)(cyano)cuprate, where the [14C]methyl group replaces the iodine atom. This reaction forms ethyl [9-14C]nonanoate, which is subsequently hydrolyzed to obtain the desired [9-14C]nonanoic acid. []
A: The incorporation of a 14C label in nonanoic acid allows researchers to track the fate of the molecule during metabolic studies. Specifically, the research aimed to investigate the oxidation of propionyl-CoA, a metabolite of odd-chain fatty acids, in newborn piglet muscle tissue. By using [9-14C]nonanoic acid, the researchers could monitor the production of 14CO2, indicating the oxidation of the labeled molecule and providing insights into the metabolic pathway of odd-chain fatty acids. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


